molecular formula C20H25N3O2 B12162773 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide

Cat. No.: B12162773
M. Wt: 339.4 g/mol
InChI Key: APNUTEJJYPEIGR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide is a complex organic compound that features both an oxazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1,2-oxazole and 1-(2-methylpropyl)-1H-indole. The synthetic route may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the indole moiety: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Formation of the propanamide linkage: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
  • (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide is unique due to its specific combination of oxazole and indole moieties, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of 342.40 g/mol. The structure features an oxazole ring and an indole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC18H22N4O2C_{18}H_{22}N_{4}O_{2}
Molecular Weight342.40 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The oxazole and indole groups contribute to its binding affinity and selectivity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, influencing signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research indicates that derivatives containing oxazole and indole structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar scaffolds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study : A related study evaluated the antimicrobial efficacy of various indole-based compounds against resistant strains of bacteria. The results indicated that compounds with oxazole moieties had lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics like ampicillin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings : In vitro studies demonstrated that certain oxazole-containing compounds showed cytotoxic effects on various cancer cell lines, suggesting that this compound may similarly exhibit anticancer properties .

Anti-inflammatory Effects

The modulation of inflammatory pathways by compounds with similar structures has been documented. The ability of this compound to inhibit COX enzymes could result in anti-inflammatory effects.

Summary of Research Findings

Study/ResearchFindings
Antimicrobial ActivitySignificant activity against Gram-positive and Gram-negative bacteria
Anticancer PotentialInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsPotential inhibition of COX enzymes

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)indol-4-yl]propanamide

InChI

InChI=1S/C20H25N3O2/c1-13(2)12-23-11-10-17-18(6-5-7-19(17)23)21-20(24)9-8-16-14(3)22-25-15(16)4/h5-7,10-11,13H,8-9,12H2,1-4H3,(H,21,24)

InChI Key

APNUTEJJYPEIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=C3C=CN(C3=CC=C2)CC(C)C

Origin of Product

United States

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